![molecular formula C25H33N3O2 B4258076 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4258076.png)
3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Wirkmechanismus
3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide targets BTK by irreversibly binding to a cysteine residue in the enzyme's active site. This prevents BTK from phosphorylating downstream targets, ultimately leading to decreased B-cell activation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has also been shown to inhibit macrophage activation and cytokine production, suggesting potential anti-inflammatory effects. However, further studies are needed to fully elucidate the biochemical and physiological effects of 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide as a research tool is its high potency and selectivity for BTK, which allows for precise modulation of B-cell signaling pathways. However, 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide's irreversible binding to BTK may limit its use in certain experimental settings, and further studies are needed to fully understand its off-target effects.
Zukünftige Richtungen
For research on 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide include clinical trials in B-cell malignancies, as well as studies to further elucidate its biochemical and physiological effects. Additionally, the development of more selective BTK inhibitors may provide further insights into the role of B-cell signaling in disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Eigenschaften
IUPAC Name |
3-[1-(5-phenylpentanoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24(27-20-23-10-6-16-26-19-23)13-12-22-14-17-28(18-15-22)25(30)11-5-4-9-21-7-2-1-3-8-21/h1-3,6-8,10,16,19,22H,4-5,9,11-15,17-18,20H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDAXBRTXPUNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.